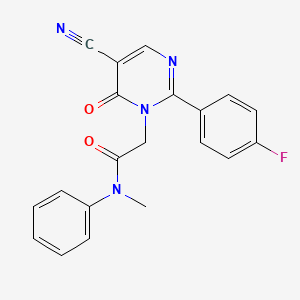

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide

Description

Chemical Structure and Properties: The compound 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide (molecular formula: C₂₁H₁₇FN₄O₃; molecular weight: 392.4 g/mol) features a pyrimidine core substituted with a cyano group at position 5, a 4-fluorophenyl group at position 2, and an acetamide moiety at position 1. The acetamide is further substituted with methyl and phenyl groups, contributing to its lipophilic character .

Properties

IUPAC Name |

2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-methyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O2/c1-24(17-5-3-2-4-6-17)18(26)13-25-19(14-7-9-16(21)10-8-14)23-12-15(11-22)20(25)27/h2-10,12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFAMUNHOZIIER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with malononitrile to form a cyano-substituted intermediate. This intermediate then undergoes cyclization with urea or thiourea to form the pyrimidinone core. The final step involves the acylation of the pyrimidinone derivative with N-methyl-N-phenylacetamide under appropriate reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyano and pyrimidinone groups.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The cyano and fluorophenyl groups play crucial roles in binding to the active sites of target proteins, while the pyrimidinone core provides structural stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Acetamides

Compound 4j : 2-(4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide

- Structural Differences: Substituents on pyrimidine: 4-(2,4-dimethoxyphenyl) and 6-(4-fluorophenyl) vs. 5-cyano and 2-(4-fluorophenyl) in the target compound. Acetamide substituents: N-phenyl vs. N-methyl-N-phenyl in the target compound.

- Physicochemical Properties: Molecular weight: 458.18 g/mol (higher than the target compound’s 392.4 g/mol) . IR spectrum: Strong amide C=O stretch at 1671 cm⁻¹; the target compound’s cyano group would exhibit a distinct absorption ~2200–2250 cm⁻¹.

- In contrast, the target compound’s cyano group may stabilize charge-transfer states, altering solvatochromic behavior.

Compound 6y : N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide

- Structural Differences: Heterocycle: Indole vs. pyrimidinone. Substituents: Bulky tert-butyl and pyridyl groups vs. compact methyl and phenyl in the target compound.

- Pharmacological Implications :

Quinazoline Derivatives ()

Compounds such as 6h (2-(4-methoxyphenyl)-6,8-(4-fluorophenyl)quinazoline) and 6l (2,6,8-triarylquinazoline) provide insights into substituent effects on electronic properties:

- Electron-Withdrawing vs. Donating Groups: Fluorophenyl (electron-withdrawing) in the target compound aligns with trends in 6h, where fluorophenyl groups reduce emission intensity but induce red shifts in polar solvents .

- Solvent Interactions: In DMF, target compound analogs exhibit solvent-dependent emission due to dipolar interactions. The cyano group’s polarity could intensify these interactions, leading to greater solvatochromism than observed in 4j or 6h .

Pharmacopeial Compounds ()

The target compound’s simpler structure may offer advantages in synthetic accessibility and metabolic stability.

Biological Activity

The compound 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide is a pyrimidine derivative that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a cyano group and a fluorophenyl moiety, suggest various biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

The molecular formula for this compound is , with a molecular weight of approximately 392.4 g/mol. The presence of functional groups such as the cyano and fluoro enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H17FN4O3 |

| Molecular Weight | 392.4 g/mol |

| Solubility | Moderate in organic solvents |

| Melting Point | To be determined |

The biological activity of this compound primarily arises from its ability to interact with specific enzymes or receptors within biological pathways:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, disrupting cellular processes essential for tumor growth or infection propagation.

- Receptor Modulation : It may also modulate receptor activity, leading to various pharmacological effects such as anti-cancer or anti-inflammatory actions.

The cyano group increases lipophilicity, facilitating cellular uptake, while the fluorophenyl moiety may enhance binding affinity through hydrophobic interactions.

Anticancer Activity

Research indicates that derivatives of phenylacetamide, including this compound, exhibit potent anticancer properties. In vitro studies have shown significant cytotoxic effects against various cancer cell lines:

- Prostate Carcinoma (PC3) : The compound demonstrated notable cytotoxicity, with IC50 values comparable to established chemotherapeutics like imatinib. For example, compounds derived from this class exhibited IC50 values ranging from 52 µM to 80 µM against PC3 cells .

Structure-Activity Relationship (SAR)

A study on phenylacetamide derivatives revealed that modifications on the aromatic rings significantly affect their anticancer potency. Compounds with electron-withdrawing groups (e.g., nitro groups) showed enhanced activity compared to those with electron-donating groups (e.g., methoxy groups) .

Case Studies

- Study on Anticancer Properties : A comparative study highlighted that compounds similar to 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide were tested against prostate carcinoma cells. The most active compounds had IC50 values lower than that of imatinib, suggesting potential as effective anticancer agents .

- Antimicrobial Activity : Preliminary evaluations indicated potential antimicrobial properties against various bacterial strains, although specific data on this compound was limited .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.